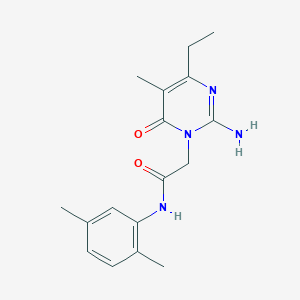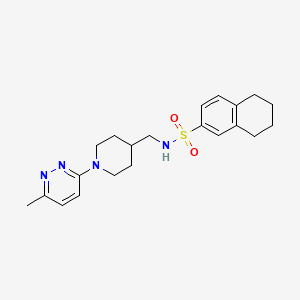
Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate, commonly known as Boc-DMM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. Boc-DMM is widely used in the synthesis of peptides and pharmaceuticals due to its ability to protect amino groups during chemical reactions.
Wirkmechanismus
Boc-DMM works by reacting with the amino group of an amino acid to form a stable amide bond. This protects the amino group from undergoing unwanted chemical reactions during peptide synthesis. The protecting group can be removed using an acid such as trifluoroacetic acid, which cleaves the Boc group, leaving the amino group free to react with other amino acids.
Biochemical and Physiological Effects:
Boc-DMM does not have any known biochemical or physiological effects on living organisms. It is used solely as a chemical reagent in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Boc-DMM has several advantages in laboratory experiments. It is a stable compound that can be easily synthesized and purified. Its ability to protect amino groups during chemical reactions makes it a valuable tool in peptide synthesis. However, Boc-DMM has some limitations. It is not suitable for use in the synthesis of peptides containing acid-sensitive amino acids such as aspartic acid and glutamic acid. It also requires the use of harsh acids to remove the protecting group, which can lead to unwanted side reactions.
Zukünftige Richtungen
There are several future directions for the research and development of Boc-DMM. One area of interest is the synthesis of more efficient protecting groups for amino acids during peptide synthesis. Another area of research is the development of new pharmaceuticals using Boc-DMM as a starting material. The use of Boc-DMM in the synthesis of polymers and materials is also an area of active research. Overall, Boc-DMM has significant potential for further research and development in the field of organic chemistry.
Synthesemethoden
The synthesis of Boc-DMM involves the reaction between tert-butyl 2-bromoacetate and 6,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction proceeds through an SN2 mechanism, resulting in the formation of Boc-DMM. The purity of the compound can be improved through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Boc-DMM has found extensive application in scientific research as a protecting group for amino acids during peptide synthesis. It is used to protect the N-terminus of amino acids, which is essential for the formation of peptide bonds. Boc-DMM is also used in the synthesis of pharmaceuticals such as HIV protease inhibitors and anti-cancer drugs. Its ability to protect amino groups during chemical reactions makes it a valuable tool in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
tert-butyl 2-(6,6-dimethylmorpholin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)6-9-7-13-8-12(4,5)15-9/h9,13H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLVAZBMOVZHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(O1)CC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] 2-bromobenzoate](/img/structure/B2749778.png)
![N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-YL]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2749779.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2749782.png)

![N-(5-acetamido-2-methoxyphenyl)-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2749784.png)
![3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)-N-phenethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2749785.png)




![N-[2-(1H-indol-3-yl)ethyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2749796.png)


![N-[(3,5-Dichloropyridin-2-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2749799.png)